molecular formula C11H12O3 B8398061 Methyl 4-(2-methoxyethenyl)benzoate

Methyl 4-(2-methoxyethenyl)benzoate

Cat. No.: B8398061
M. Wt: 192.21 g/mol
InChI Key: NYEHKJYWMUGBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methoxyethenyl)benzoate is a benzoate ester derivative characterized by a methoxyethenyl substituent at the para position of the benzene ring. Its structure combines a methyl ester group at the carbonyl position and a 2-methoxyethenyl group at the 4-position, which confers unique electronic and steric properties. The methoxyethenyl group introduces conjugation effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(2-methoxyethenyl)benzoate

InChI

InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3

InChI Key

NYEHKJYWMUGBFY-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Compounds and Their Substituents
Compound Name Substituent at 4-Position Key Properties
Methyl 4-(2-methoxyethenyl)benzoate 2-Methoxyethenyl High conjugation, moderate lipophilicity
Methyl 4-(4-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Fluorophenyl-quinoline-piperazine Electron-withdrawing F, increased logP
3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoate Alkoxyethoxy Enhanced solubility, lower logP
Methyl 4-acetamido-2-hydroxybenzoate Acetamido-hydroxy Hydrogen-bonding capacity, higher polarity
Methyl 4-(trifluoromethyl)benzoate Trifluoromethyl Strong electron-withdrawing, high logP
Key Observations:
  • Electronic Effects : The methoxyethenyl group in this compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like trifluoromethyl or fluorophenyl . This difference impacts reactivity in electrophilic substitution reactions.
  • Lipophilicity : Compared to alkoxyethoxy-substituted benzoates (logP ~2.1) , the methoxyethenyl group confers moderate lipophilicity (estimated logP ~2.5), balancing solubility and membrane permeability. Trifluoromethyl derivatives exhibit higher logP (~3.0) due to hydrophobicity .
  • Biological Relevance: Quinoline-piperazine derivatives (e.g., C4 ) show enhanced biological activity due to aromatic stacking and hydrogen-bonding interactions, whereas the methoxyethenyl group may favor photophysical applications due to extended conjugation.
Characterization Techniques:
  • NMR and HRMS : All compounds in were characterized using $^1$H NMR and high-resolution mass spectrometry (HRMS) , methods applicable to this compound.
  • Crystallography : Software tools like SHELXL and ORTEP-3 are critical for structural determination, particularly for analogs with complex substituents.

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